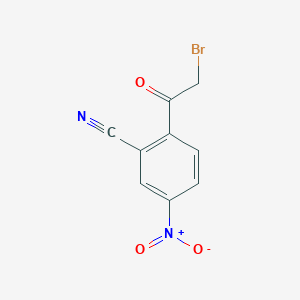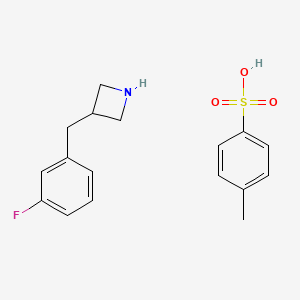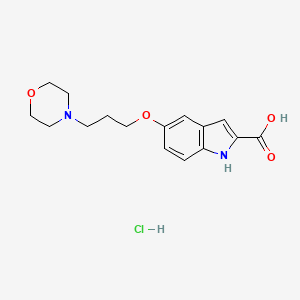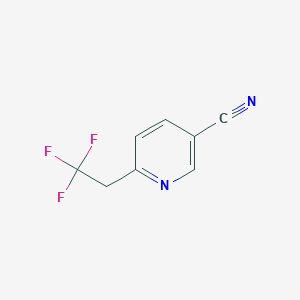
6-(2,2,2-Trifluoroethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2,2-Trifluoroethyl)nicotinonitrile is a chemical compound characterized by the presence of a trifluoroethyl group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a base such as sodium methoxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often ethanol, at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-(2,2,2-Trifluoroethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the trifluoroethyl group into a trifluoroacetic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the reagent used.
科学研究应用
6-(2,2,2-Trifluoroethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
作用机制
The mechanism of action of 6-(2,2,2-Trifluoroethyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
6-(2,2,2-Trifluoroethoxy)nicotinonitrile: Similar structure but with an ethoxy group instead of an amino group.
6-(2,2,2-Trifluoroethyl)amino]nicotinonitrile: Another variant with an amino group.
Uniqueness
6-(2,2,2-Trifluoroethyl)nicotinonitrile is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desirable.
属性
分子式 |
C8H5F3N2 |
|---|---|
分子量 |
186.13 g/mol |
IUPAC 名称 |
6-(2,2,2-trifluoroethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3H2 |
InChI 键 |
FWYPAWSESYOBQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C#N)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



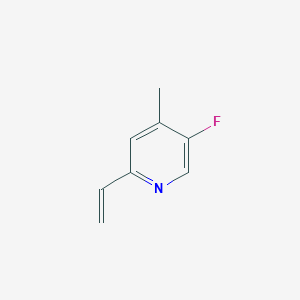
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
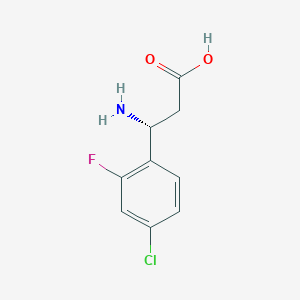


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
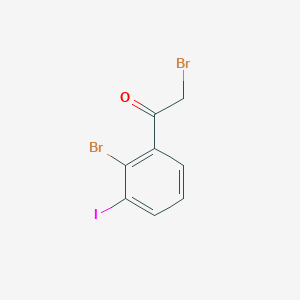
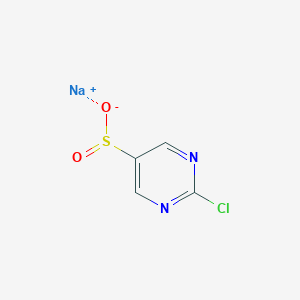
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
